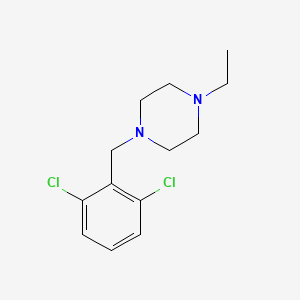

![molecular formula C19H16N2O4 B5740212 N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5740212.png)

N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide

Vue d'ensemble

Description

“N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been reported. They consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of these compounds are stabilized by secondary intermolecular interactions .Applications De Recherche Scientifique

Cancer Research

This compound, also known as a resveratrol analogue, has been studied for its cytotoxic effect on colorectal cancer . The compound exerts a potent suppressive effect on HCT116 colorectal cancer cells . It causes cytotoxicity in these cells through several apoptotic events including activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 . The results suggest that this compound causes apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .

Orientations Futures

Future research could focus on the synthesis, characterization, and potential applications of “N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide”. Given the importance of similar compounds in the synthesis of many compounds such as azo dyes and dithiocarbamate , this compound could have potential uses in various fields.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as the p53 protein .

Mode of Action

A study on a similar resveratrol analogue, (e)-n-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (cs), showed that it induced g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 in human colorectal hct116 cells . This suggests that N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide might have a similar mode of action.

Biochemical Pathways

The compound may affect the p53 pathway, leading to cell cycle arrest . The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. When DNA damage is detected, the p53 pathway is activated, leading to cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.

Pharmacokinetics

Similar compounds have been shown to be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The result of the compound’s action could be cell cycle arrest, particularly at the G2/M phase, leading to the prevention of cell proliferation . This could potentially have therapeutic effects in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Propriétés

IUPAC Name |

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-24-16-6-3-2-5-15(16)21-18(22)13-8-10-14(11-9-13)20-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIQIVGFIDZRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329803 | |

| Record name | N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49728406 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

CAS RN |

519147-63-8 | |

| Record name | N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)

![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)

![3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5740192.png)

![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)

![4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)

![N,N-diethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5740214.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5740252.png)